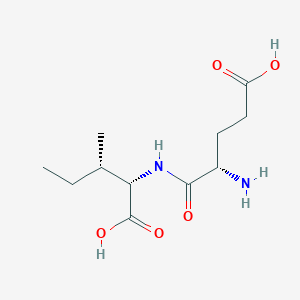
Glutamylisoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamylisoleucine is a dipeptide composed of gamma-glutamate and isoleucine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives . This compound is of interest due to its potential physiological and cell-signaling effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glutamylisoleucine typically involves the enzymatic cleavage of larger proteins by gamma-glutamyl transpeptidases. These enzymes cleave the gamma-glutamyl amide bond of glutathione to release the gamma-glutamyl group, which can then be transferred to isoleucine . The reaction conditions often involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve the use of recombinant gamma-glutamyl transpeptidases to enhance yield and efficiency. The process can be scaled up using bioreactors where the enzyme and substrate concentrations, as well as reaction conditions, are carefully controlled to maximize production .
Analyse Des Réactions Chimiques
Types of Reactions
Glutamylisoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
Glutamylisoleucine has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and cleavage.
Biology: It is studied for its role in protein metabolism and cell signaling.
Medicine: It has potential therapeutic applications due to its physiological effects.
Industry: It is used in the production of bioactive peptides and as a substrate in enzymatic reactions
Mécanisme D'action
The mechanism of action of glutamylisoleucine involves its interaction with specific enzymes and receptors in the body. Gamma-glutamyl transpeptidases catalyze the hydrolysis of gamma-glutamyl bonds, releasing the gamma-glutamyl group, which can then interact with other molecules. This interaction can influence various cellular pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gamma-glutamylthreonine
- Gamma-glutamylvaline
- Gamma-glutamylleucine
Uniqueness
Glutamylisoleucine is unique due to its specific amino acid composition and the physiological effects it exerts. While similar compounds like gamma-glutamylthreonine and gamma-glutamylvaline share some structural similarities, this compound has distinct properties that make it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
5879-22-1 |
|---|---|
Formule moléculaire |
C11H20N2O5 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-3-6(2)9(11(17)18)13-10(16)7(12)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1 |
Clé InChI |
SNFUTDLOCQQRQD-ZKWXMUAHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















